molecular formula C14H17ClN2O2S B2575502 5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride CAS No. 469890-02-6

5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride

Cat. No. B2575502
CAS RN: 469890-02-6
M. Wt: 312.81
InChI Key: JCVGVFPPESLRRS-UHFFFAOYSA-N
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Description

Aromatic ketones, which this compound is a type of, are a class of ketones in which the carbonyl group is attached to an aromatic ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with different aldehydes . For example, a solution of a compound in absolute ethanol can be refluxed with 2-hydroxybenzaldehyde and/or 4-methoxy benzaldehyde in the presence of piperidine as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve protodeboronation . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, aromatic ketones have a carbonyl group attached to an aromatic ring .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds can be harmful if swallowed, inhaled, or if they come into contact with skin .

properties

IUPAC Name

1-[2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium-5-yl]ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c1-4-18-12-7-5-11(6-8-12)16-14-15-9(2)13(19-14)10(3)17;/h5-8H,4H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVGVFPPESLRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=[NH+]C(=C(S2)C(=O)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride

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